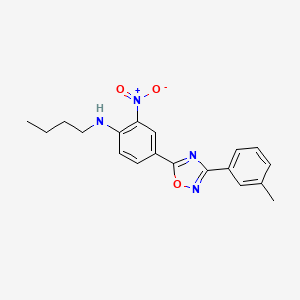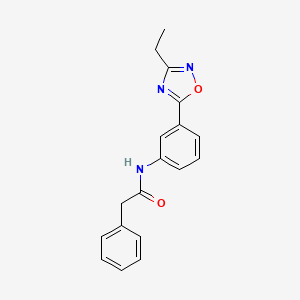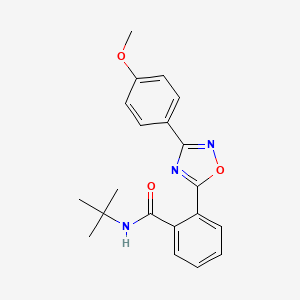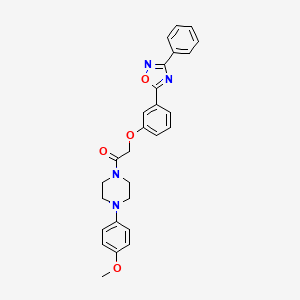
(Z)-2-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-3-(2,3-dimethoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-3-(2,3-dimethoxyphenyl)acrylic acid is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-3-(2,3-dimethoxyphenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-3-(2,3-dimethoxyphenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-3-(2,3-dimethoxyphenyl)acrylic acid involves the synthesis of the 1H-1,2,4-triazole ring, followed by the attachment of the 4-chlorophenyl group, and then the addition of the thioether and acrylic acid groups. The final step involves the Z-selective isomerization of the double bond in the acrylic acid group.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "ethyl cyanoacetate", "hydrazine hydrate", "4-chlorobenzyl chloride", "sodium sulfide", "acrylic acid" ], "Reaction": [ "1. Synthesis of 1H-1,2,4-triazole ring: React 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form 2,3-dimethoxyphenylhydrazine. React this intermediate with ethyl cyanoacetate to form 5-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole.", "2. Attachment of 4-chlorophenyl group: React 5-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole with 4-chlorobenzyl chloride in the presence of a base to form (4-chlorophenyl)-5-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole.", "3. Addition of thioether group: React (4-chlorophenyl)-5-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole with sodium sulfide in the presence of a base to form (4-chlorophenyl)-5-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-3-ylthiol.", "4. Addition of acrylic acid group: React (4-chlorophenyl)-5-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-3-ylthiol with acrylic acid in the presence of a base to form (Z)-2-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-3-(2,3-dimethoxyphenyl)acrylic acid.", "5. Z-selective isomerization: Isomerize the double bond in the acrylic acid group to obtain the final product, (Z)-2-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-3-(2,3-dimethoxyphenyl)acrylic acid." ] } | |
Numéro CAS |
2220864-33-3 |
Nom du produit |
(Z)-2-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-3-(2,3-dimethoxyphenyl)acrylic acid |
Clé InChI |
OETHXGWBFGTOHE-GDNBJRDFNA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)








![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
